2,3-Dibromo-5,6-diphenylpyrazine
Overview
Description
2,3-Dibromo-5,6-diphenylpyrazine: is a chemical compound with the molecular formula C16H10Br2N2 and a molecular weight of 390.07 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromine atoms and two phenyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5,6-diphenylpyrazine typically involves the bromination of 5,6-diphenylpyrazine. One common method includes the use of bromine or phosphorus oxybromide as brominating agents . The reaction is usually carried out in an organic solvent such as benzene, toluene, or tetrahydrofuran at temperatures ranging from 65 to 85°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5,6-diphenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,3-dimethoxy-5,6-diphenylpyrazine.
Scientific Research Applications
Chemistry: 2,3-Dibromo-5,6-diphenylpyrazine is used as a building block in organic synthesis. Its bromine atoms can be substituted with various functional groups, making it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, pyrazine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. This compound could potentially be used in similar applications due to its chemical reactivity and structural properties .
Mechanism of Action
The exact mechanism of action of 2,3-Dibromo-5,6-diphenylpyrazine is not well-studied. pyrazine derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, bind to receptors, or interfere with DNA replication . The presence of bromine atoms and phenyl groups in this compound may enhance its ability to interact with specific biological targets, although further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
- 2,3-Dibromo-5,6-dimethylpyrazine
- 2,5-Dibromopyrazine
- 2,3-Dicyano-5,6-diphenylpyrazine
Comparison: In contrast, 2,3-Dibromo-5,6-dimethylpyrazine has methyl groups instead of phenyl groups, which may result in different chemical and biological properties . Similarly, 2,5-Dibromopyrazine lacks the phenyl groups, which can affect its reactivity and applications .
Properties
IUPAC Name |
2,3-dibromo-5,6-diphenylpyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBMGDLQPDWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295794 | |
Record name | 2,3-dibromo-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75163-71-2 | |
Record name | NSC105561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dibromo-5,6-diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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